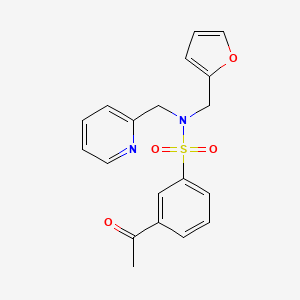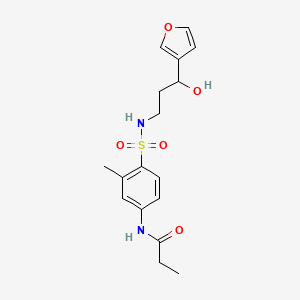![molecular formula C21H23N3O2 B2915938 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797701-19-9](/img/structure/B2915938.png)
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxypiperidine moiety attached to a phenyl ring, which is further connected to an indole carboxamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Methoxypiperidine Moiety: The methoxypiperidine moiety can be introduced through nucleophilic substitution reactions.
Coupling with the Indole Core: The final step involves coupling the methoxypiperidine-substituted phenyl intermediate with the indole core using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl or indole rings.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit specific kinases or interact with DNA to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-(4-Methoxypiperidin-1-YL)phenyl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a biphenyl moiety instead of an indole core.
N-(4-(4-Methoxypiperidin-1-YL)phenyl)pivalamide: Similar structure but with a pivalamide group instead of an indole carboxamide.
N-(4-(4-Methoxypiperidin-1-YL)phenyl)nicotinamide: Similar structure but with a nicotinamide group instead of an indole carboxamide.
These comparisons highlight the structural diversity and potential for different biological activities among these compounds.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-9-12-24(13-10-19)18-6-4-17(5-7-18)23-21(25)16-3-2-15-8-11-22-20(15)14-16/h2-8,11,14,19,22H,9-10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUKAZZJRSYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide](/img/structure/B2915857.png)
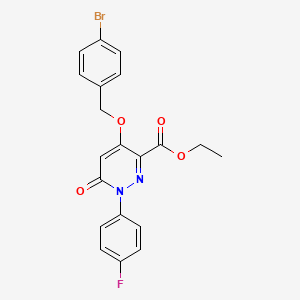
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2915864.png)
![1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2915868.png)
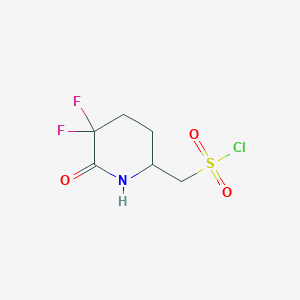
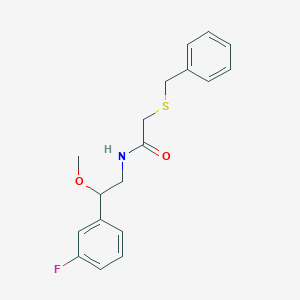
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2915873.png)
![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)
